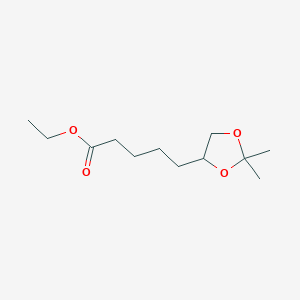![molecular formula C26H18N4Na2O8S2 B12507345 Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)
Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonates, hydrazones, and naphthalene rings.
Preparation Methods
The synthesis of Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the naphthalene sulfonate precursor, followed by the introduction of the hydrazone and cyclohexene moieties. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving enzyme interactions and protein binding. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs. Industrial applications include its use in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate stands out due to its unique structural features and diverse functional groups. Similar compounds include other naphthalene sulfonates and hydrazone derivatives, but this compound’s combination of these features makes it particularly versatile and valuable for various applications.
Properties
Molecular Formula |
C26H18N4Na2O8S2 |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
disodium;4-[2-[2,6-dioxo-5-[(4-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazinylidene]cyclohex-3-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H20N4O8S2.2Na/c31-23-15-13-22(29-27-17-7-3-1-2-4-8-18(12-11-17)39(33,34)35)26(32)25(23)30-28-21-14-16-24(40(36,37)38)20-10-6-5-9-19(20)21;;/h1-16,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
USOCRYXQYSYMTL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=CC(=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


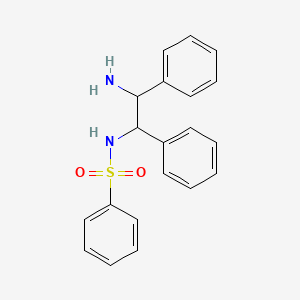
![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)
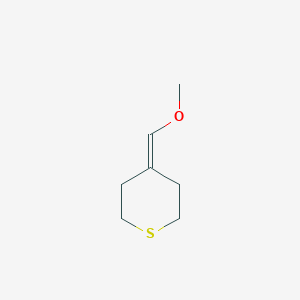
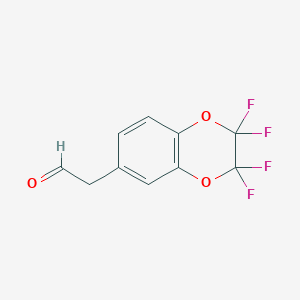
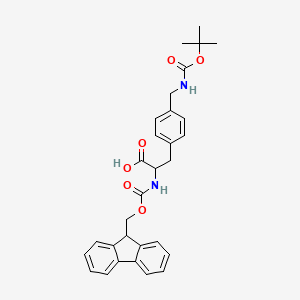
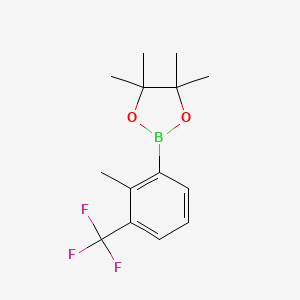
![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
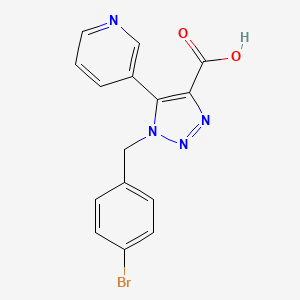

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
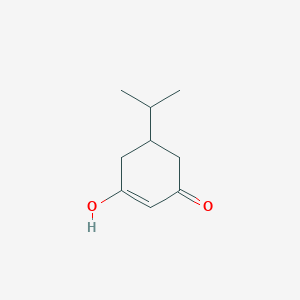
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
